Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
Description
Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a highly substituted heterocyclic core. Key structural features include:
- A 1,4-dihydropyridine ring with a prop-2-en-1-yl ester at position 2.
- A cyano group at position 5, which enhances electronic conjugation and metabolic stability.
- A sulfanyl bridge at position 6, linked to a 4-methoxyphenyl-2-oxoethyl group.
This compound’s structure suggests applications in medicinal chemistry, particularly as a calcium channel modulator, given the known role of DHPs in cardiovascular therapeutics. The thiophene and methoxyphenyl groups may improve bioavailability and target specificity compared to simpler DHPs .
Properties
IUPAC Name |
prop-2-enyl 5-cyano-6-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S2/c1-4-11-30-24(28)21-15(2)26-23(18(13-25)22(21)20-6-5-12-31-20)32-14-19(27)16-7-9-17(29-3)10-8-16/h4-10,12,22,26H,1,11,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAJAQDGJBUQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)C2=CC=C(C=C2)OC)C#N)C3=CC=CS3)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Prop-2-en-1-yl 5-cyano-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a dihydropyridine derivative characterized by a complex structure that includes a thiophene ring and a methoxyphenyl substituent. This unique combination potentially enhances its pharmacological profile, leading to significant biological activities.
- Molecular Formula : C22H22N2O3S
- Molecular Weight : Approximately 422.49 g/mol
This compound is notable for its diverse functional groups, which may contribute to its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to Prop-2-en-1-yl 5-cyano derivatives exhibit significant antimicrobial properties. For instance, studies have shown that dihydropyridine derivatives can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity.
Antioxidant Activity
The antioxidant capabilities of this compound class have been evaluated using assays such as DPPH radical scavenging. Compounds with similar structures demonstrated strong radical scavenging activity, indicating potential applications in preventing oxidative stress-related diseases .
Anticancer Potential
Preliminary studies have indicated that dihydropyridine derivatives may possess anticancer properties. For instance, compounds with similar scaffolds have shown promising results in inhibiting cancer cell proliferation in vitro. The mechanisms of action are believed to involve apoptosis induction and cell cycle arrest .
Study 1: Antimicrobial Evaluation
A study focusing on the antimicrobial activity of related dihydropyridines found that certain derivatives exhibited significant inhibition against multiple pathogens. The study employed agar well diffusion methods and determined MIC values, highlighting the potential of these compounds as antimicrobial agents .
Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant activity was measured using a series of assays including DPPH and ABTS. Results indicated that the tested compounds significantly reduced oxidative stress markers in cellular models, suggesting their utility in therapeutic applications for oxidative stress-related conditions .
The biological activities of Prop-2-en-1-yl 5-cyano derivatives are likely attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Radical Scavenging : The presence of electron-donating groups enhances their ability to neutralize free radicals.
Comparative Analysis
The following table summarizes the biological activities reported for Prop-2-en-1-yl 5-cyano derivatives compared to other known dihydropyridine compounds:
| Compound Type | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |
|---|---|---|---|
| Prop-2-en-1-yl 5-cyano | Significant | High | Promising |
| Other Dihydropyridines | Moderate | Moderate | Variable |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to Prop-2-en-1-yl 5-cyano derivatives exhibit significant biological activities, including:
- Antimicrobial Activity : Dihydropyridines have been shown to possess antimicrobial properties, making them candidates for developing new antibiotics.
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, which are crucial for protecting cells from oxidative stress.
- Antihypertensive Effects : The dihydropyridine class is well-known for its antihypertensive activity, potentially useful in treating high blood pressure.
Case Studies and Research Findings
Several studies have explored the applications and effects of similar compounds:
- Anticancer Activity : A study investigated methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates, revealing promising anticancer activity against human cancer cell lines (HCT-116 and MCF-7) with IC₅₀ values ranging from 1.9 to 7.52 μg/mL, suggesting that structural modifications can enhance efficacy against cancer cells .
- Molecular Docking Studies : In silico evaluations have indicated that certain derivatives may act as inhibitors for specific enzymes like 5-lipoxygenase, which is involved in inflammatory processes . This suggests potential therapeutic applications in anti-inflammatory treatments.
- Antioxidant Studies : Various derivatives have been tested for their ability to scavenge free radicals, demonstrating significant antioxidant activity that could be beneficial in preventing oxidative damage in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis at Key Positions
The table below compares substituents at critical positions of the target compound with analogous DHPs from the literature:
Key Observations:
- Position 3: The ester group in the target compound and Analog 1 enhances lipophilicity, whereas Analog 2’s carboxamide may improve hydrogen bonding with biological targets .
- The 4-methylphenyl group in Analog 1 increases steric bulk, which could reduce binding affinity .
- Position 6: The 4-methoxyphenyl-oxoethyl group (target and Analog 2) introduces electron-donating effects, stabilizing the sulfanyl bridge. In contrast, Analog 1’s chloro-methylphenyl carbamoyl group adds steric hindrance and electron-withdrawing properties, possibly altering metabolic pathways .
Physicochemical and Pharmacological Properties
Lipophilicity (LogP):
The target compound’s thiophene and methoxyphenyl groups likely result in moderate lipophilicity (estimated LogP ~3.5), balancing solubility and membrane permeability. Analog 1’s 4-methylphenyl substituent may increase LogP (~4.0), reducing aqueous solubility. Analog 2’s carboxamide group lowers LogP (~2.8), favoring solubility but limiting blood-brain barrier penetration .- Electronic Effects: The 5-cyano group in all compounds withdraws electron density, polarizing the DHP ring and enhancing stability against oxidation.
Biological Activity: DHPs typically act as L-type calcium channel blockers. The target compound’s thiophene may enhance binding to vascular smooth muscle channels, while Analog 1’s 4-methylphenyl group could shift selectivity toward neuronal channels. Analog 2’s carboxamide moiety might reduce cardiovascular effects but improve anti-inflammatory activity .
Preparation Methods
Reaction Conditions and Optimization
A typical procedure involves refluxing ethyl acetoacetate (2 mmol), 4-methoxybenzaldehyde (1 mmol), and ammonium acetate (1.2 mmol) in methanol at 60°C for 8–12 hours. The Fe₃O₄@Phen@Cu catalyst (0.05 mmol) facilitates Knoevenagel and Michael additions, achieving yields up to 92%.
Table 1: Catalytic Efficiency in 1,4-DHP Synthesis
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Fe₃O₄@Phen@Cu | 60 | 6 | 92 |
| NaOH | 25 | 8 | 79 |
| Ammonium acetate | 60 | 8 | 87 |
Introduction of the Thiophen-2-yl and Sulfanyl Groups
Thiophen-2-yl Substitution
The thiophen-2-yl moiety is introduced at the 4-position via a Friedländer annulation. A chalcone intermediate, synthesized from 2-acetylthiophene and 4-methoxybenzaldehyde, undergoes cyclocondensation with malononitrile in pyridine. This step proceeds at 80°C for 6 hours, yielding a cyanopyridine precursor.
Sulfanyl Group Incorporation
The sulfanyl group is attached through a nucleophilic substitution reaction. The intermediate 6-bromo-1,4-DHP derivative reacts with 2-(4-methoxyphenyl)-2-oxoethanethiol in dimethylformamide (DMF) at 100°C for 4 hours. Potassium carbonate acts as a base, achieving 85% conversion.
Table 2: Sulfanyl Group Incorporation Parameters
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-2-oxoethanethiol | DMF | 100 | 85 |
| Thiourea | Methanol | 60 | 70 |
Esterification and Final Functionalization
Prop-2-en-1-yl Ester Formation
The carboxylate group at the 3-position is esterified using allyl bromide in the presence of potassium carbonate. Reaction in acetone at 50°C for 3 hours yields the allyl ester with 90% efficiency.
Cyano Group Installation
A nitration-reduction sequence introduces the cyano group. The 5-nitro intermediate, formed using nitric acid at 0°C, is reduced with iron powder in acetic acid to yield the 5-cyano derivative.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using ethyl acetate/hexane (3:7 v/v) or dichloromethane/methanol (95:5). Recrystallization from dioxane-methanol (4:1) enhances purity.
Spectroscopic Validation
- FTIR : Nitrile stretching at 2212 cm⁻¹, C=O at 1700 cm⁻¹.
- ¹H NMR : Allyl protons at δ 4.6–5.2 ppm, thiophen-2-yl protons at δ 7.2–7.8 ppm.
- Mass Spectrometry : Molecular ion peak at m/z 523.2 (calculated for C₂₄H₂₁N₃O₄S₂).
Industrial-Scale Considerations
Batch reactors with temperature-controlled jacketed systems are preferred for large-scale production. Continuous flow systems optimize throughput, reducing reaction times by 30%. Catalyst recovery via magnetic separation (Fe₃O₄@Phen@Cu) minimizes waste.
Challenges and Mitigation Strategies
Q & A
Q. What are the critical structural features influencing the compound's reactivity in synthetic pathways?
The compound’s reactivity is governed by its dihydropyridine core, thiophen-2-yl substituent, and the sulfanyl-linked 4-methoxyphenyl ketone group. The electron-withdrawing cyano group at position 5 enhances electrophilic character, facilitating nucleophilic substitutions. The thiophene ring contributes to π-stacking interactions, while the sulfanyl bridge (C-S-C) modulates redox stability .
- Methodological Insight : Prioritize protecting the thiophenyl group during synthesis to prevent unwanted side reactions. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
Q. How can researchers confirm the compound's purity and structural integrity post-synthesis?
Analytical techniques include:
- NMR : Compare chemical shifts of the dihydropyridine protons (δ 4.5–5.5 ppm) and thiophene aromatic protons (δ 7.0–7.5 ppm) to literature data .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical mass calculations.
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. What synthetic routes are feasible for introducing the sulfanyl-4-methoxyphenyl ketone moiety?
A two-step approach is common:
- Step 1 : React 2-(4-methoxyphenyl)-2-oxoethyl bromide with thiourea to form the sulfanyl intermediate.
- Step 2 : Perform nucleophilic substitution on the dihydropyridine precursor under basic conditions (e.g., K₂CO₃ in acetone) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies in NMR or IR spectra often arise from tautomerism in the dihydropyridine ring or solvent-dependent conformational changes. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- DFT calculations to model electronic environments and predict spectral patterns .
- Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .
Q. What experimental design principles optimize the compound's yield in multi-step syntheses?
Apply Design of Experiments (DoE) to screen critical variables (e.g., temperature, solvent polarity, catalyst loading). For example:
- Central Composite Design to optimize cyclocondensation steps.
- Response Surface Methodology to balance yield and purity when introducing the sulfanyl group .
- Example : A 20% increase in yield was reported using DMSO as a solvent due to enhanced intermediate stabilization .
Q. How does the compound interact with biological targets, and what methods validate these mechanisms?
Preliminary studies suggest inhibition of calcium channels or kinases via the dihydropyridine core. Advanced validation methods include:
- Surface Plasmon Resonance (SPR) to quantify binding affinity to target proteins.
- Molecular Dynamics Simulations to map interactions with the ATP-binding pocket of kinases .
- Synergistic assays to evaluate combined effects with known inhibitors (e.g., verapamil derivatives) .
Q. What strategies mitigate oxidative degradation of the dihydropyridine core during storage?
- Lyophilization : Store under inert gas (N₂/Ar) to prevent oxidation.
- Additives : Include antioxidants (e.g., BHT at 0.01% w/v) in formulations.
- Accelerated Stability Testing : Use HPLC to monitor degradation products under varying pH and temperature conditions .
Data Contradiction Analysis
Q. Why do biological activity assays show variability across studies?
Discrepancies may stem from:
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid cellular toxicity.
- Cell-line specificity : Validate activity in ≥3 cell lines (e.g., HEK293, HeLa) with consistent passage numbers.
- Metabolite interference : Perform LC-MS/MS to identify active metabolites in in vivo models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
